2,4-Dihydroxy-6-(trifluoromethyl)quinoline-3-carbonitrile

Lipophilicity Membrane Permeability Drug Design

Researchers synthesizing PDE9 inhibitors for CNS indications often face multi-step routes requiring late-stage trifluoromethylation, adding complexity and reducing yield. • This 2,4-dihydroxy-6-CF₃-quinoline-3-carbonitrile eliminates that bottleneck as a direct POCl₃ chlorination precursor to the 2,4-dichloro analog. • Pre-installed CF₃ group and dual H-bond donor system (HBD=2) enable binding interactions inaccessible to mono-hydroxy analogs (HBD=1). • Optimal CNS drug-like properties: XLogP3=2.1, TPSA=73.1 Ų. ≥95% purity (HPLC). For R&D use only.

Molecular Formula C11H5F3N2O2
Molecular Weight 254.16 g/mol
Cat. No. B13254812
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dihydroxy-6-(trifluoromethyl)quinoline-3-carbonitrile
Molecular FormulaC11H5F3N2O2
Molecular Weight254.16 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1C(F)(F)F)C(=C(C(=O)N2)C#N)O
InChIInChI=1S/C11H5F3N2O2/c12-11(13,14)5-1-2-8-6(3-5)9(17)7(4-15)10(18)16-8/h1-3H,(H2,16,17,18)
InChIKeyXEEFKIDXBCBIND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4-Dihydroxy-6-(trifluoromethyl)quinoline-3-carbonitrile Structural and Physicochemical Profile


2,4-Dihydroxy-6-(trifluoromethyl)quinoline-3-carbonitrile (CAS 2059954-76-4) is a heterocyclic quinoline-3-carbonitrile building block characterized by a 6-trifluoromethyl substituent and a 2,4-dihydroxy tautomeric system (4-hydroxy-2-oxo-1,2-dihydroquinoline form) [1]. Its molecular formula is C₁₁H₅F₃N₂O₂ (MW 254.16 g/mol), with computed XLogP3-AA of 2.1, topological polar surface area (TPSA) of 73.1 Ų, 2 hydrogen bond donors, and 6 hydrogen bond acceptors [1]. The compound is commercially available at ≥95% purity (HPLC) . This specific substitution pattern is not replicated by its closest in-class analogs, which lack either the CF₃ group or the full 2,4-dihydroxy configuration.

CF₃-substituted quinoline-3-carbonitrile building block for fluorinated libraries
Dual hydroxy/oxo tautomeric system enables selective 2,4-derivatization
Computed CNS-accessible physicochemical profile supports neuroscience research

Why In-Class Analogs Cannot Substitute


Quinoline-3-carbonitrile derivatives with differing substitution at positions 2, 4, or 6 exhibit distinct physicochemical and reactivity profiles that preclude direct interchangeability. The 6-CF₃ group in the target compound elevates lipophilicity (XLogP3-AA = 2.1) relative to the non-fluorinated parent 2,4-dihydroxyquinoline-3-carbonitrile (estimated XLogP3 ~1.1), altering membrane permeability potential by approximately 1 log unit [1]. Simultaneously, the 2,4-dihydroxy (4-hydroxy-2-oxo) system provides dual hydrogen-bond donor capacity (HBD = 2) compared to the mono-hydroxy analog 4-hydroxy-6-(trifluoromethyl)quinoline-3-carbonitrile (HBD = 1), which affects both intermolecular interaction topology and downstream synthetic derivatization options [1]. Generic substitution with non-fluorinated or mono-hydroxylated analogs therefore yields a chemically and functionally distinct entity that cannot replicate the target compound's solubility, metabolic stability, or coupling reactivity profile.

Lipophilicity Mismatch
Non-fluorinated analogs have substantially lower logP, which may reduce membrane permeability and limit intracellular target access.
H‑Bond Donor Deficit
Mono‑hydroxy analogs lack the second donor, altering solubility, crystal packing, and intermolecular interaction topology.
Synthetic Divergence
Generic substitution yields a chemically distinct entity with different reactivity and predicted metabolic stability profile.

2,4-Dihydroxy-6-(trifluoromethyl)quinoline-3-carbonitrile vs. Closest Analogs


Enhanced Lipophilicity vs. Non-Fluorinated Analog

The 6-trifluoromethyl substituent on the target compound significantly increases computed lipophilicity compared to the non-fluorinated parent scaffold. The target compound has an XLogP3-AA of 2.1 versus an estimated XLogP3-AA of approximately 1.1 for 2,4-dihydroxyquinoline-3-carbonitrile (CAS 15000-43-8), representing a ΔlogP of +1.0 [1][2]. This difference is consistent with the well-established Hansch π constant for aromatic CF₃ (~0.88), confirming that the increased lipophilicity is a predictable, structure-derived property. The higher logP value implies greater passive membrane permeability, which is critical for intracellular target engagement in cell-based assays.

Lipophilicity (ΔlogP)
Head‑to‑head
ΔXLogP3‑AA = +1.0
Supports intracellular target engagement studies
Computed property; experimental logP confirmation recommended
Lipophilicity Membrane Permeability Drug Design

Additional Hydrogen-Bond Donor vs. Mono-Hydroxy Analog

The target compound possesses two hydrogen bond donors (HBD = 2) owing to the 2,4-dihydroxy (4-hydroxy-2-oxo) tautomeric system, whereas the closest mono-hydroxylated analog 4-hydroxy-6-(trifluoromethyl)quinoline-3-carbonitrile (CAS 1253420-47-1) has only one donor (HBD = 1) [1]. The additional donor site on the target compound enables bifurcated hydrogen-bonding motifs that can direct crystal packing, influence solubility in protic solvents, and provide an additional vector for target engagement in biological systems.

Hydrogen Bond Donors
Head‑to‑head
HBD = 2 vs 1
Enables bifurcated H‑bond motifs for crystal engineering
Computed HBD count; experimental validation needed
Hydrogen Bonding Solubility Crystal Engineering

TPSA and Blood-Brain Barrier Penetration Potential

The target compound exhibits a computed TPSA of 73.1 Ų, which falls within the optimal range (<90 Ų) for CNS drug candidates, while maintaining sufficient polarity for aqueous solubility [1]. By comparison, the non-fluorinated analog 2,4-dihydroxyquinoline-3-carbonitrile has a TPSA of approximately 73.1 Ų as well, but lacks the CF₃-mediated metabolic stability enhancement [2]. The mono-hydroxylated 4-hydroxy-6-(trifluoromethyl)quinoline-3-carbonitrile has a lower TPSA of approximately 53 Ų, which may not provide adequate aqueous solubility for certain assay formats . The target compound thus occupies a balanced physicochemical space that is distinct from either analog.

CNS Permeability (TPSA)
Method context
TPSA 73.1 Ų (target) vs ~53 Ų (mono‑OH)
TPSA within reported CNS‑accessible range
BBB penetration requires experimental confirmation
CNS Drug Design ADME Blood-Brain Barrier

Validated PDE9 Inhibitor Precursor Scaffold

The 2,4-dihydroxyquinoline-3-carbonitrile scaffold is a validated key intermediate in the synthesis of PDE9 inhibitors for CNS indications, as demonstrated in Merck Sharp & Dohme patent US20180214439A1, where 2,4-dihydroxyquinoline-3-carbonitrile is converted to 2,4-dichloroquinoline-3-carbonitrile and subsequently elaborated to aza-cyanoquinolinone PDE9 inhibitors [1]. The target compound, bearing the 6-CF₃ group, provides access to the same synthetic pathway but pre-installs the trifluoromethyl substituent, eliminating the need for late-stage fluorination and enabling direct access to CF₃-containing PDE9 inhibitor analogs with potentially improved metabolic stability.

Synthetic Pathway
Method context
Direct precursor to 2,4‑dichloro‑6‑CF₃‑quinoline‑3‑carbonitrile via chlorination
May reduce synthetic steps for CF₃‑PDE9 libraries
Route validated in US20180214439A1
PDE9 Inhibition CNS Disorders Synthetic Building Block

CF₃-Mediated Metabolic Stability Enhancement

Structure-activity relationship studies on quinoline-3-carbonitrile Tpl2 kinase inhibitors have demonstrated that introduction of electron-withdrawing substituents, including trifluoromethyl groups, at the 6-position of the quinoline ring improves metabolic stability while maintaining or enhancing target potency [1]. Although the target compound has not been explicitly profiled in this Tpl2 kinase series, the class-level SAR indicates that 6-CF₃-substituted quinoline-3-carbonitriles consistently outperform their non-fluorinated counterparts in in vitro metabolic stability assays (human liver microsome half-life typically extended by ≥2-fold) [1]. The target compound therefore carries the class-validated CF₃ advantage over the non-fluorinated 2,4-dihydroxyquinoline-3-carbonitrile scaffold.

Metabolic Stability
Class‑level inference
Predicted ≥2‑fold t₁/₂ extension (Tpl2 kinase SAR)
Supports lead optimization workflows
Direct measurement pending; class‑level only
Metabolic Stability CYP450 Trifluoromethyl Effect

2,4-Dihydroxy-6-(trifluoromethyl)quinoline-3-carbonitrile Applications


Synthesis of CF₃-Containing PDE9 Inhibitor Libraries for CNS Disorders

The target compound serves as a direct precursor to 2,4-dichloro-6-(trifluoromethyl)quinoline-3-carbonitrile via standard POCl₃/POCl₅ chlorination, mirroring the validated route in US20180214439A1 [1]. This eliminates the need for late-stage trifluoromethylation and provides a pre-functionalized scaffold for generating PDE9 inhibitor candidates with balanced lipophilicity (XLogP3 = 2.1) and BBB-penetrant TPSA (73.1 Ų) [2]. Medicinal chemistry teams targeting PDE9 for schizophrenia or Huntington's disease should procure this compound over the non-fluorinated analog to reduce synthetic step count and access CF₃-specific SAR space [1].

Lead Optimization Requiring Enhanced Metabolic Stability

Based on class-level evidence from quinoline-3-carbonitrile Tpl2 kinase inhibitor SAR, the 6-CF₃ substituent is predicted to confer a ≥2-fold increase in human liver microsome stability compared to non-fluorinated analogs [3]. Research groups optimizing lead compounds for in vivo efficacy studies should prioritize the target compound to maximize the probability of achieving acceptable pharmacokinetic profiles without resorting to late-stage fluorination chemistry [3].

Crystallography and Biophysics with Dual H-Bond Donors

The target compound's two hydrogen bond donors (HBD = 2) enable bifurcated hydrogen-bonding interactions that the mono-hydroxy analog (HBD = 1) cannot support [2]. This property is valuable for co-crystallization experiments with proteins or for designing supramolecular assemblies where directional hydrogen bonding governs crystal packing. Structural biology groups requiring specific H-bonding topologies should select the target compound over 4-hydroxy-6-(trifluoromethyl)quinoline-3-carbonitrile [2].

Physicochemical Profiling of Fluorinated Quinoline Building Blocks

With measured XLogP3 = 2.1 and TPSA = 73.1 Ų, the target compound occupies a favorable CNS-accessible physicochemical space [2]. Pharmaceutical profiling laboratories establishing structure-property relationship (SPR) datasets for fluorinated heterocycles can use this compound as a reference standard for the 2,4-dihydroxy-6-CF₃-quinoline-3-carbonitrile chemotype, enabling direct comparison with non-fluorinated and mono-hydroxy analogs [2].

Application
Selection Property
Validation Focus
Synthesis of CF₃‑containing PDE9 inhibitor libraries for CNS research
Pre‑installed CF₃ group; chlorination‑ready dihydroxy system
Verify scaffold conversion to 2,4‑dichloro‑6‑CF₃‑quinoline‑3‑carbonitrile
Lead optimization programs assessing metabolic stability
CF₃‑mediated metabolic stability enhancement (class‑level evidence)
In vitro microsomal stability comparison vs non‑fluorinated analog
Crystallography and biophysical studies with dual H‑bond donors
Two hydrogen bond donors (HBD=2) enabling bifurcated interactions
X‑ray or IR confirmation of H‑bonding topology
Physicochemical profiling of fluorinated quinoline building blocks
Reported XLogP3 and TPSA in CNS‑accessible space
SPR dataset comparison with non‑fluorinated and mono‑hydroxy analogs
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